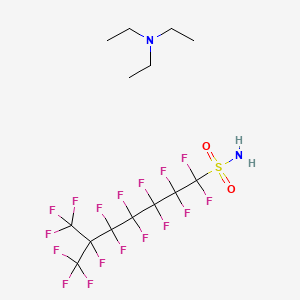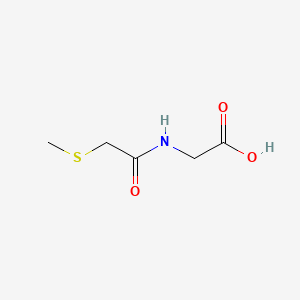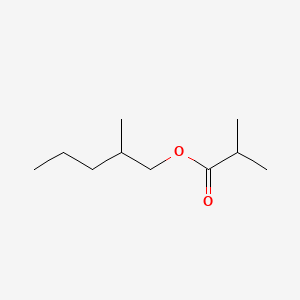
2-Methylpentyl isobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpentyl isobutyrate, also known as isobutyric acid 2-methylpentyl ester, is an organic compound with the molecular formula C10H20O2. It is an ester formed from the reaction of isobutyric acid and 2-methylpentanol. This compound is known for its pleasant fruity odor, making it a valuable ingredient in the fragrance and flavor industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methylpentyl isobutyrate can be synthesized through esterification, a chemical reaction between an acid and an alcohol. The reaction typically involves isobutyric acid and 2-methylpentanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methylpentyl isobutyrate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding acid and alcohol in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), heat.
Transesterification: Alcohol (e.g., methanol or ethanol), acid or base catalyst (e.g., sulfuric acid or sodium methoxide), heat.
Major Products Formed
Hydrolysis: Isobutyric acid and 2-methylpentanol.
Transesterification: New ester and the original alcohol.
Wissenschaftliche Forschungsanwendungen
2-Methylpentyl isobutyrate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with active pharmaceutical ingredients.
Industry: Widely used in the fragrance and flavor industries for its fruity aroma, enhancing the sensory properties of products
Wirkmechanismus
The mechanism of action of 2-Methylpentyl isobutyrate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. At the molecular level, the ester group interacts with specific receptors, triggering a signal transduction pathway that results in the sensation of smell .
Vergleich Mit ähnlichen Verbindungen
2-Methylpentyl isobutyrate can be compared with other esters such as:
Ethyl acetate: Known for its sweet, fruity smell, commonly used as a solvent in nail polish removers and glues.
Isoamyl acetate: Has a strong banana-like odor, used in flavorings and perfumes.
Butyl butanoate: Known for its pineapple-like aroma, used in food flavorings and fragrances
What sets this compound apart is its unique combination of isobutyric acid and 2-methylpentanol, giving it a distinct fruity odor that is highly valued in the fragrance industry .
Eigenschaften
CAS-Nummer |
84254-82-0 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
2-methylpentyl 2-methylpropanoate |
InChI |
InChI=1S/C10H20O2/c1-5-6-9(4)7-12-10(11)8(2)3/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
VXQWSPZASJTSMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)COC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




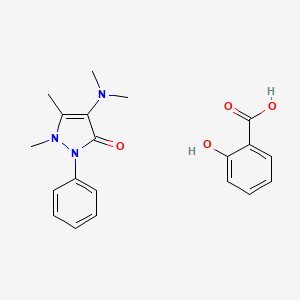
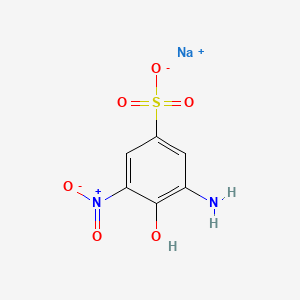
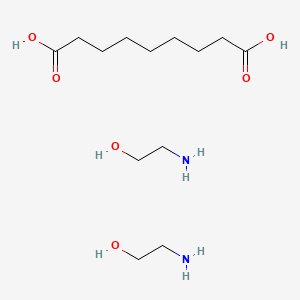
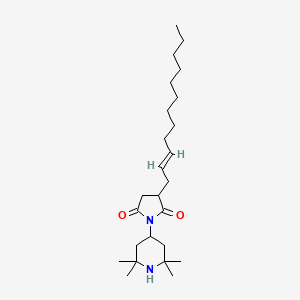
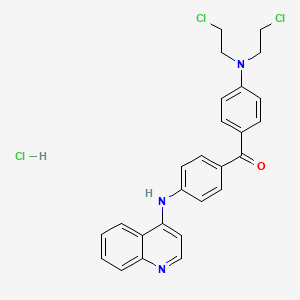
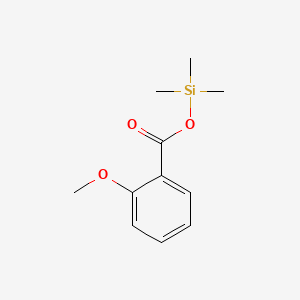

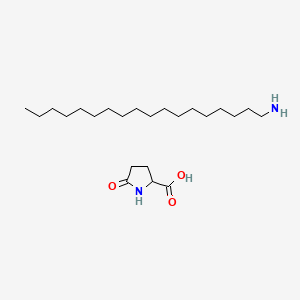
![[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride](/img/structure/B12680417.png)
